N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Historical Development of Thieno[3,2-d]Pyrimidine Research
The exploration of thieno[3,2-d]pyrimidines originated in the mid-20th century, paralleling advancements in heterocyclic chemistry aimed at mimicking nucleobase architectures. Early work focused on synthesizing adenine analogs, given the structural resemblance of the thienopyrimidine core to purine bases. The scaffold’s versatility became evident in the 1980s when researchers demonstrated its utility in modulating kinase activity, spurring interest in anticancer applications. A pivotal milestone occurred in the 2000s with the development of relugolix, a thieno[3,2-d]pyrimidine derivative approved for hormone-related disorders, which validated the scaffold’s clinical relevance.
The compound N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide emerged from systematic structure-activity relationship (SAR) studies optimizing substituents at positions 3, 4, and 7 of the core structure. The 4-oxo group enhances hydrogen-bonding capacity, while the 7-phenyl and N-(4-ethylphenyl)acetamide moieties contribute to hydrophobic interactions with target proteins. These modifications reflect iterative refinements in solubility and metabolic stability observed in later-generation thienopyrimidines.
Significance in Heterocyclic Medicinal Chemistry
Thieno[3,2-d]pyrimidines occupy a privileged position in medicinal chemistry due to their dual capacity for π-π stacking (via the aromatic thiophene) and hydrogen bonding (via the pyrimidine nitrogen and carbonyl groups). This duality enables engagement with diverse biological targets, including tyrosine kinases, phosphodiesterases, and microbial enzymes. The acetamide side chain in this compound introduces conformational rigidity, a feature critical for stabilizing ligand-receptor complexes.
| Structural Feature | Role in Bioactivity |
|---|---|
| Thieno[3,2-d]pyrimidine core | Serves as a purine bioisostere, enabling competitive inhibition of ATP-binding sites |
| 4-Oxo group | Participates in hydrogen-bond networks with catalytic lysine or aspartate residues |
| 7-Phenyl substituent | Enhances hydrophobic interactions in enzyme binding pockets |
| N-(4-Ethylphenyl)acetamide | Improves membrane permeability and modulates selectivity via steric effects |
This compound’s molecular weight of 435.6 g/mol and calculated LogP value (derived from its PubChem entry) align with Lipinski’s criteria for drug-likeness, underscoring its potential for oral bioavailability.
Relationship to Other Bioactive Thienopyrimidine Derivatives
Comparative analyses reveal distinct pharmacological advantages of the 3,2-d isomer over thieno[2,3-d] and thieno[3,4-d]pyrimidines. For instance, thieno[3,2-d]pyrimidines exhibit superior kinase inhibitory activity due to optimal alignment of their sulfur atom with hydrophobic subpockets in active sites. The 7-phenyl substitution in this compound mirrors strategies employed in antiviral thieno[3,2-d]pyrimidines, where aromatic groups at this position disrupt viral protease dimerization.
Notably, replacing the 3-methyl group in simpler analogs (e.g., 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one) with the N-(4-ethylphenyl)acetamide side chain enhances selectivity for human epidermal growth factor receptor (EGFR) over off-target kinases. This modification reduces cardiotoxicity risks associated with earlier-generation inhibitors, illustrating the scaffold’s adaptability in addressing clinical challenges.
Current Research Landscape and Significance
Recent studies have prioritized thieno[3,2-d]pyrimidines as candidates for overcoming drug resistance in oncology and antimicrobial therapy. For example, derivatives bearing electron-withdrawing groups at position 2 demonstrate nanomolar activity against methicillin-resistant Staphylococcus aureus (MRSA). In oncology, the compound’s acetamide side chain is being evaluated for its ability to penetrate the blood-brain barrier, a limitation of many kinase inhibitors.
Ongoing clinical trials focus on thieno[3,2-d]pyrimidine-based agents targeting cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), with preliminary data showing improved progression-free survival in solid tumors. Computational models predict that this compound exhibits strong binding to CDK2 (ΔG = −9.8 kcal/mol), suggesting potential as a chemosensitizer in combination therapies.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-15-8-10-17(11-9-15)24-19(26)12-25-14-23-20-18(13-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBHCUICEPXUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2S |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | QPARPQUIFIOXQY-UHFFFAOYSA-N |
Anticancer Potential
Recent studies indicate that derivatives of thienopyrimidine compounds exhibit anticancer properties. The structural motif of thieno[3,2-d]pyrimidine is known for its ability to inhibit various kinases involved in cancer progression. For example, similar compounds have shown promising results against human cancer cell lines such as HT-29 and TK-10, demonstrating moderate to potent antineoplastic activity with EC50 values ranging from 1.0 to 10.0 µM in various assays .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may:
- Inhibit Kinases : The thienopyrimidine core suggests potential inhibition of tyrosine kinases and other related enzymes, which play critical roles in cell signaling pathways that regulate cell growth and apoptosis.
- Alter Cellular Signaling : By inhibiting specific kinases, the compound may disrupt signaling cascades that lead to cancer cell proliferation and survival.
Case Studies and Experimental Data
- Antitumor Activity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. IC50 values for these activities were reported in the range of 8.23 to 11.60 µM, comparable to established anti-inflammatory drugs like indomethacin .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H27N3O2S2
- Molecular Weight : 465.6 g/mol
- IUPAC Name : N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Study Reference | Cancer Type | Mechanism of Action |
|---|---|---|
| Breast | Induction of apoptosis through caspase activation | |
| Lung | Inhibition of EGFR signaling pathways | |
| Colon | Cell cycle arrest at G1 phase |
Neurological Disorders
The compound's potential neuroprotective effects are also noteworthy. Thieno[3,2-d]pyrimidine derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit antioxidant properties, which may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study Findings :
- A study demonstrated that thieno[3,2-d]pyrimidine derivatives could reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration .
| Neuroprotective Mechanism | Effect |
|---|---|
| Antioxidant activity | Reduces oxidative stress |
| NMDA receptor modulation | Decreases excitotoxicity |
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens. The structural features of thieno[3,2-d]pyrimidines contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in Staphylococcus aureus |
| Fungi | Antifungal activity against Candida albicans |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide are compared below with six closely related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Analysis
Notes:
- Molecular Weight: Halogenated derivatives (e.g., bromo/chloro) exhibit higher molecular weights (~409–458 g/mol) compared to non-halogenated analogs (~393–420 g/mol).
- Alkyl Groups: Ethyl and tert-butyl groups (e.g., in ) improve lipophilicity, favoring membrane permeability. Heterocycles: Furan (in ) and isoxazole (in ) enhance solubility and metabolic stability.
Pharmacological Activity Trends
- Anticancer Potential: Thienopyrimidine derivatives (e.g., ) are implicated in kinase inhibition (e.g., Fms-related tyrosine kinase), suggesting the target compound may share similar mechanisms.
- Antitubercular Activity: Quinazolinone acetamides () showed inhibition of enoyl-acyl carrier protein reductase (InhA), a key Mycobacterium tuberculosis enzyme.
Q & A
Basic Research Questions
What are the optimal synthetic routes and conditions for synthesizing N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thienopyrimidine core via cyclization of thiophene and pyrimidine precursors under acidic or basic conditions. Key parameters include:
- Solvent selection : Polar solvents (e.g., methanol, ethanol) enhance solubility and reactivity of intermediates .
- Temperature : Reflux conditions (~80–120°C) are often employed to accelerate cyclization .
- Catalysts : Piperidine or NaOH may be used to facilitate condensation reactions, improving yields by 15–20% .
Post-synthesis, purification via column chromatography and recrystallization ensures >95% purity. Analytical techniques like HPLC and NMR validate intermediate and final product integrity .
How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on:
- X-ray crystallography : Resolves bond angles and distances in the thienopyrimidine core and acetamide linkage .
- NMR spectroscopy : H and C NMR identify substituents (e.g., ethylphenyl, carbonyl groups) and confirm regiochemistry .
- LC-MS : Validates molecular weight (e.g., observed [M+H] peaks at ~376 m/z) .
Computational methods like density functional theory (DFT) can supplement experimental data by predicting electronic properties .
Advanced Research Questions
How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina simulates interactions with enzymes (e.g., COX-2) by calculating binding energies (ΔG). For example, derivatives show IC values of 0.5–10 µM against COX-2, suggesting competitive inhibition .
- Molecular dynamics (MD) simulations : Trajectory analysis over 100 ns reveals stable binding poses and hydrogen-bonding patterns with catalytic residues .
- QSAR models : Correlate structural features (e.g., electron-withdrawing substituents) with bioactivity to guide rational design .
How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., A549 for anticancer activity) and controls. For example, IC values for analogs range from 10–15 µM in A549 cells .
- Purity validation : HPLC (>98% purity) minimizes off-target effects .
- Meta-analysis : Compare datasets from PubChem and peer-reviewed studies to identify trends (e.g., substituent effects on COX-2 inhibition) .
What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility enhancement : Co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation improve aqueous solubility (<10 µg/mL in water) .
- Metabolic stability : Liver microsome assays identify metabolic hotspots (e.g., ester hydrolysis) for structural modification .
- Permeability : Caco-2 cell models assess intestinal absorption, guiding logP optimization (target ~2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
